Brigimadlin - 2095116-40-6

Brigimadlin

Catalog Number: EVT-10988246
CAS Number: 2095116-40-6
Molecular Formula: C31H25Cl2FN4O3
Molecular Weight: 591.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brigimadlin is an orally available inhibitor of murine double minute 2 (MDM2), with potential antineoplastic activity. Upon oral administration, brigimadlin binds to MDM2 protein and prevents its binding to the transcriptional activation domain of the tumor suppressor protein p53. By preventing MDM2-p53 interaction, the transcriptional activity of p53 is restored. This leads to p53-mediated induction of tumor cell apoptosis. Compared to currently available MDM2 inhibitors, the pharmacokinetic properties of BI 907828 allow for more optimal dosing and dose schedules that may reduce myelosuppression, an on-target, dose-limiting toxicity for this class of inhibitors.
Source and Classification

Brigimadlin was developed as part of ongoing research into small molecule modulators targeting the MDM2-p53 interaction. It belongs to a class of compounds known as MDM2-p53 antagonists, which are being explored for their potential therapeutic applications in various cancers, especially those with MDM2 amplification .

Synthesis Analysis

Methods and Technical Details

The synthesis of brigimadlin involves several key steps that utilize specific chemical reactions to construct its complex structure. The initial synthetic pathway includes the formation of a spiro-oxindole core, which is achieved through a series of reactions involving oxindole derivatives and appropriate coupling agents. The synthesis process typically begins with the preparation of the oxindole scaffold followed by the introduction of substituents that enhance its biological activity.

A detailed procedure for synthesizing brigimadlin has been outlined in patent literature. The synthesis involves using specific reagents and conditions to ensure high yield and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

Brigimadlin features a unique spiro-oxindole structure that is critical for its function as an MDM2 antagonist. The molecular formula for brigimadlin is C20_{20}H22_{22}N2_{2}O3_{3}, with a molecular weight of approximately 342.4 g/mol. The compound's structure includes multiple functional groups that facilitate its interaction with the MDM2 protein, thereby enhancing its potency as an inhibitor .

The three-dimensional conformation of brigimadlin has been analyzed through computational modeling studies, which suggest that its spatial arrangement allows effective binding to the MDM2 protein interface .

Chemical Reactions Analysis

Reactions and Technical Details

Brigimadlin undergoes various chemical reactions during its synthesis and biological activity. Key reactions include:

  • Formation of the Spiro Center: This reaction is crucial for establishing the core structure necessary for MDM2 binding.
  • Substitution Reactions: These are employed to introduce various substituents that enhance the compound's pharmacological properties.

In biological contexts, brigimadlin interacts with MDM2 through competitive binding, effectively displacing p53 from its inhibitory complex with MDM2, leading to the restoration of p53-mediated tumor suppression .

Mechanism of Action

Process and Data

The mechanism by which brigimadlin exerts its therapeutic effects primarily involves restoring p53 function in cancer cells. By inhibiting MDM2, brigimadlin allows for increased levels of active p53, which leads to:

  • Cell Cycle Arrest: Enhanced p53 activity results in the upregulation of genes involved in cell cycle regulation.
  • Apoptosis Induction: Active p53 promotes apoptosis in cells with dysfunctional growth control mechanisms.

Clinical studies have demonstrated that brigimadlin effectively induces apoptosis in tumor cells expressing wild-type p53 and amplified MDM2 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brigimadlin exhibits several notable physical and chemical properties:

These properties are critical for formulating brigimadlin into effective therapeutic agents .

Applications

Scientific Uses

Brigimadlin is currently being investigated for its potential applications in oncology, particularly for treating tumors characterized by MDM2 amplification and wild-type p53 status. Preclinical studies have shown promising results in xenograft models, indicating significant tumor regression upon treatment with brigimadlin .

Ongoing clinical trials aim to evaluate its safety, tolerability, and efficacy across various cancer types, including dedifferentiated liposarcoma and other solid tumors where traditional therapies may be ineffective .

Introduction to Mouse Double Minute 2 (MDM2)-p53 Axis Dysregulation in Oncogenesis

Biological Significance of p53 Tumor Suppressor Inactivation Pathways

The tumor protein p53, encoded by the Tumor Protein P53 (TP53) gene, functions as a critical tumor suppressor and "guardian of the genome" by orchestrating cellular responses to stress, including DNA damage repair, cell cycle arrest, senescence, and apoptosis [1] [7]. Inactivation of p53 occurs in >50% of human cancers, primarily through:

  • TP53 loss-of-function mutations (observed in ~50% of malignancies)
  • Amplification or overexpression of negative regulators, notably Mouse Double Minute 2 (MDM2) [5] [7].

MDM2 (Human Double Minute 2 in humans) is an E3 ubiquitin ligase that serves as the primary physiological regulator of p53. It controls p53 through three interconnected mechanisms:

  • Direct Binding: MDM2 binds to p53’s N-terminal transactivation domain, sterically blocking its interaction with transcriptional machinery [7] [9].
  • Ubiquitin-Mediated Degradation: MDM2 poly-ubiquitylates p53, targeting it for proteasomal destruction [5] [7].
  • Nuclear Export: MDM2 facilitates p53 translocation from the nucleus, limiting access to target genes [9].

This regulatory axis maintains low basal p53 activity in unstressed cells. However, dysregulation of MDM2 disrupts homeostasis, enabling uncontrolled proliferation and tumorigenesis even in TP53 wild-type cells.

Table 1: Mechanisms of p53 Inactivation in Human Cancers

MechanismFrequency in Human CancersKey Tumor Types
TP53 mutations~50%High-grade serous ovarian, lung SCC
MDM2/MDMX amplification3-7% overall; up to 70% in specific sarcomasLiposarcoma, glioblastoma
MDM2 overexpression30-40%Breast, bladder, liver cancers

Prevalence and Clinical Relevance of Mouse Double Minute 2 Amplification in Solid Tumors

MDM2 amplification represents a major oncogenic driver across diverse solid tumors, exhibiting significant histologic specificity:

  • Liposarcomas: Well-differentiated (WDLPS) and dedifferentiated liposarcoma (DDLPS) show >90% MDM2 amplification rates, frequently co-amplified with Cyclin-Dependent Kinase 4 (CDK4) on chromosomal region 12q13-15 [1] [5] [10].
  • Other Sarcomas: Observed in 16% of osteosarcomas and subsets of leiomyosarcomas [5] [10].
  • Carcinomas: Reported in 5-13% of bladder urothelial carcinomas, 8% of biliary tract adenocarcinomas, and 5% of breast carcinomas [1] [10].

Genomic analyses of 523 advanced cancer patients revealed MDM2 amplification in 4.4%, with the highest prevalence in sarcoma (57%), breast cancer (13%), and bladder cancer (9%) [10]. Critically, 94% of liposarcomas harbor both TP53 wild-type status and MDM2 amplification, making them exceptionally dependent on MDM2-mediated p53 suppression [1].

MDM2 amplification correlates with aggressive phenotypes:

  • Reduced chemotherapy sensitivity in preclinical models [5]
  • Higher metastatic potential in clinical cohorts [10]
  • Poor prognosis in multiple tumor types when co-occurring with TP53 mutations [10]

Table 2: Prevalence of MDM2 Amplification Across Solid Tumors

Tumor TypePrevalence of MDM2 AmplificationCo-alterations
Dedifferentiated Liposarcoma90-95%CDK4 (70-90%), TP53 mutation (30%)
Well-differentiated Liposarcoma>90%CDK4 (>80%)
Breast Cancer5.3% (per phase I cohort)PIK3CA (15%), TP53 (47%)
Bladder Cancer9% (per phase I cohort)CDKN2A/B (22%)
Osteosarcoma16%MYC (22%)

Rationale for Targeted Mouse Double Minute 2-p53 Protein-Protein Interaction Antagonism

The high frequency of MDM2 amplification in TP53 wild-type tumors provides a compelling therapeutic rationale for disrupting the MDM2-p53 interaction. Pharmacological MDM2-p53 antagonists aim to:

  • Reactivate p53 Function: By blocking MDM2 binding, these agents stabilize p53, enabling transactivation of target genes (Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A), Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (PMAIP1), Growth Differentiation Factor 15 (GDF15)) involved in cell cycle arrest and apoptosis [1] [7].
  • Exploit Synthetic Lethality: Tumors reliant on MDM2 amplification for p53 suppression exhibit heightened vulnerability to MDM2 inhibition compared to normal tissues [1] [5].
  • Overcome Chemoresistance: Preclinical data indicate MDM2-amplified models resist conventional chemotherapy but remain sensitive to MDM2 antagonists [5].

Early-generation MDM2 inhibitors (e.g., nutlins) demonstrated proof-of-concept but were limited by pharmacokinetic challenges and thrombocytopenia due to continuous p53 activation in hematopoietic progenitors [1]. This underscored the need for potent molecules suitable for intermittent dosing, motivating the development of optimized antagonists like brigimadlin.

Properties

CAS Number

2095116-40-6

Product Name

Brigimadlin

IUPAC Name

(3S,10'S,11'S,14'S)-6-chloro-11'-(3-chloro-2-fluorophenyl)-13'-(cyclopropylmethyl)-6'-methyl-2-oxospiro[1H-indole-3,12'-8,9,13-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1,3,5,7-tetraene]-5'-carboxylic acid

Molecular Formula

C31H25Cl2FN4O3

Molecular Weight

591.5 g/mol

InChI

InChI=1S/C31H25Cl2FN4O3/c1-14-17(29(39)40)8-9-18-23-12-24-28(38(23)36-27(14)18)25(19-3-2-4-21(33)26(19)34)31(37(24)13-15-5-6-15)20-10-7-16(32)11-22(20)35-30(31)41/h2-4,7-11,15,24-25,28H,5-6,12-13H2,1H3,(H,35,41)(H,39,40)/t24-,25-,28+,31+/m0/s1

InChI Key

AMTXDBGKYPDTTA-SJVQGLCSSA-N

Canonical SMILES

CC1=C(C=CC2=C3CC4C(N3N=C12)C(C5(N4CC6CC6)C7=C(C=C(C=C7)Cl)NC5=O)C8=C(C(=CC=C8)Cl)F)C(=O)O

Isomeric SMILES

CC1=C(C=CC2=C3C[C@H]4[C@@H](N3N=C12)[C@@H]([C@]5(N4CC6CC6)C7=C(C=C(C=C7)Cl)NC5=O)C8=C(C(=CC=C8)Cl)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.